(2'R,2R,trans)-Saxagliptin

DPP-IV inhibition stereochemistry-activity relationship pharmaceutical impurity

(2'R,2R,trans)-Saxagliptin (CAS 1564266-03-0) is a single, defined stereoisomer of the DPP-4 inhibitor saxagliptin, specifically the impurity formed by inversion of the 2' chiral center relative to the active pharmaceutical ingredient (API). As a potential process-related impurity in saxagliptin drug substance, this compound is not intended for therapeutic use but is essential for analytical method development, validation, and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions or commercial manufacturing.

Molecular Formula C₁₈H₂₅N₃O₂
Molecular Weight 315.41
CAS No. 1564266-03-0
Cat. No. B1142288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2'R,2R,trans)-Saxagliptin
CAS1564266-03-0
Synonyms(1S,3R,5S)-2-[(2R)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Molecular FormulaC₁₈H₂₅N₃O₂
Molecular Weight315.41
Structural Identifiers
SMILESC1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
InChIInChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15+,17?,18?/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Regulatory Profile of (2'R,2R,trans)-Saxagliptin (CAS 1564266-03-0) as a Critical Pharmaceutical Impurity Standard


(2'R,2R,trans)-Saxagliptin (CAS 1564266-03-0) is a single, defined stereoisomer of the DPP-4 inhibitor saxagliptin, specifically the impurity formed by inversion of the 2' chiral center relative to the active pharmaceutical ingredient (API) [1]. As a potential process-related impurity in saxagliptin drug substance, this compound is not intended for therapeutic use but is essential for analytical method development, validation, and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions or commercial manufacturing [2].

Why (2'R,2R,trans)-Saxagliptin Cannot Be Substituted for the Active Pharmaceutical Ingredient


Generic substitution of saxagliptin API with its (2'R,2R,trans)-isomer would result in a complete loss of therapeutic efficacy. A comprehensive configuration-activity relationship study of all eight saxagliptin stereoisomers demonstrated that only the parent drug (1a, (2'S,2R,trans)-saxagliptin) exhibited strong DPP-IV inhibitory activity, while isomers with an inverted 2' chiral center, including (2'R,2R,trans)-saxagliptin, showed no inhibitory activity [1]. This functional nullity is dictated by the stereochemical requirements of the DPP-IV active site, where key residues Tyr662 and Tyr470 interact exclusively with the correct spatial orientation of the inhibitor's functional groups [1]. Consequently, this isomer functions solely as an analytical reference material to ensure the stereochemical purity and safety of saxagliptin drug products .

Quantitative Differentiation of (2'R,2R,trans)-Saxagliptin from Active Stereoisomers and Other DPP-4 Inhibitors


Complete Loss of DPP-IV Enzyme Inhibition Compared to the Parent Drug (2'S,2R,trans)-Saxagliptin

The (2'R,2R,trans)-saxagliptin isomer exhibits no measurable inhibitory activity against DPP-IV, in direct contrast to the parent drug (2'S,2R,trans)-saxagliptin, which has a Ki of 1.3 nM . In the systematic evaluation of all eight stereoisomers by Dong et al., only the natural configuration (1a) and one other isomer (1e, (2'S,2S,trans)) showed any potency, while isomers 1b–1d and 1f–1h, which include the (2'R) series, were completely inactive [1].

DPP-IV inhibition stereochemistry-activity relationship pharmaceutical impurity

Contrasting Selectivity Profile Against DPP-8/9: Impurity vs. Active Moiety

While the parent saxagliptin API exhibits >4000-fold selectivity for DPP-IV over DPP-8 and DPP-9 (Ki values of 1.3 nM vs. >10 μM), this selectivity is a function of its specific stereochemistry . The (2'R,2R,trans)-impurity, being unable to bind the DPP-IV active site, cannot claim any therapeutic selectivity profile; its presence is solely a quality and safety concern [1].

DPP-8 DPP-9 selectivity off-target safety

Defined Molecular Identity as a Chiral Reference for HPLC Method Validation

The (2'R,2R,trans)-isomer has a defined molecular formula (C18H25N3O2) and weight (315.41 g/mol), and its structural uniqueness is critical for developing chiral HPLC methods that can resolve it from the active (2'S) isomer [1]. Regulatory guidelines for ANDA submissions require the use of such a characterized impurity as a reference standard to demonstrate the specificity of the analytical method, ensuring that the active pharmaceutical ingredient's stereochemical purity is within specified limits (typically <0.10% for any unspecified impurity) [2].

chiral chromatography method validation reference standard ANDA

Industrial Applications of (2'R,2R,trans)-Saxagliptin in Pharmaceutical Quality Assurance


Chiral Purity Method Development and Validation for ANDA Submissions

This compound serves as the primary reference standard for developing and validating a chiral HPLC or UPLC method capable of baseline-resolving the inactive (2'R)-impurity from the active (2'S)-saxagliptin peak. Systematic validation per ICH Q2(R1) guidelines—including specificity, linearity, accuracy, and precision—requires this exact impurity to demonstrate that the method can accurately quantify it at the reporting threshold (0.05–0.10%) [1].

Stability-Indicating Assay for Forced Degradation Studies

During forced degradation of saxagliptin drug substance (acidic, basic, oxidative, photolytic, and thermal stress), the potential for epimerization at the 2' chiral center exists. (2'R,2R,trans)-Saxagliptin is used as a marker to identify and quantify this degradation pathway, confirming whether the stereochemical integrity of the API is maintained under stress conditions [1].

QC Release Testing and Batch-to-Batch Consistency

For every commercial batch of saxagliptin API or finished drug product, a QC release test against this impurity standard is performed to ensure the level of the (2'R)-isomer remains below the ICH Q3A identification threshold. Consistent use of the same well-characterized reference standard across multiple batches ensures data comparability and regulatory compliance [1].

Quote Request

Request a Quote for (2'R,2R,trans)-Saxagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.